N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Descripción
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2S/c24-17-11-10-16(12-18(17)25)26-22(28)14-27-19-8-4-5-9-20(19)30-21(13-23(27)29)15-6-2-1-3-7-15/h1-12,21H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYVXWBODPZAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a benzo[b][1,4]thiazepin core, which are known for their diverse biological activities. The presence of the 4-oxo group enhances its reactivity and potential interactions with biological targets.
Structural Formula
Anticancer Properties
Research indicates that compounds with similar structures to N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exhibit significant anticancer activities. For instance, benzothiazepines have been documented to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases .
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. The compound may act as an inhibitor of kinases or other enzymes critical for tumor growth. This inhibition leads to reduced cell viability and increased apoptosis in cancerous cells.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related compounds. For example, certain benzothiazepine derivatives have shown promise in reducing neurotoxicity associated with neurodegenerative diseases by modulating calcium signaling pathways . This suggests that N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide may also exert protective effects on neuronal cells.
Study 1: Antitumor Activity
In a study evaluating the anticancer effects of various benzothiazepine derivatives, N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics .
Study 2: Neuroprotection in Animal Models
Another investigation focused on neuroprotective effects using animal models of Huntington's disease. Administration of related compounds resulted in improved motor function and reduced neurodegeneration markers. These findings suggest that N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide could be beneficial for further development as a neuroprotective agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces neurotoxicity | |
| Enzyme Inhibition | Inhibits key kinases |
Table 2: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,4-dichlorophenyl)-...acetamide | HeLa | 15 |
| N-(3,4-dichlorophenyl)-...acetamide | MCF7 | 20 |
| Benzothiazepine derivative X | A549 | 10 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?
- Answer : Synthesis typically involves multi-step organic reactions, such as condensation of precursor heterocycles (e.g., benzothiazepinones) with activated acetamide derivatives. Key steps include:
- Condensation : Use of coupling agents like DCC/DMAP for amide bond formation .
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate the product, with yields ranging from 68% to 91% depending on substituents .
- Validation : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can the crystal structure of this compound be determined experimentally?
- Answer : Employ single-crystal X-ray diffraction (SCXRD) using a synchrotron or lab-source diffractometer.
- Data Processing : Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms .
- Validation : Check for R-factors < 0.05 and ensure hydrogen-bonding networks align with Etter’s graph-set analysis (e.g., S(6) motifs for cyclic interactions) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm regiochemistry and substituent effects. Aromatic protons typically appear at δ 6.75–8.90 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ±0.001 Da accuracy) and fragmentation patterns .
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling predict the metabolic stability of this compound?
- Answer :
- In Silico Tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate aldehyde oxidase (AO) susceptibility. Focus on electron-deficient regions prone to oxidation .
- Docking Studies : Model interactions with AO’s active site (PDB: 4UHJ) to identify metabolic hotspots .
- Validation : Compare in vitro microsomal stability assays (e.g., human liver microsomes) with computational predictions to refine models .
Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?
- Answer :
- Solvent Effects : Recalculate shifts using COSMO-RS or PCM models to account for solvent polarity .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution .
- Referencing : Cross-validate with experimental data from structurally analogous compounds (e.g., benzoxazole derivatives) .
Q. How can structure-activity relationships (SAR) be optimized for biological activity?
- Answer :
- Substituent Variation : Modify the dichlorophenyl or benzothiazepinone moieties. For example:
- Replace Cl with electron-withdrawing groups (NO₂, CF₃) to enhance target binding .
- Introduce sulfonamide groups to improve solubility .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
Q. What crystallographic techniques analyze hydrogen-bonding networks in polymorphs?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
